

Application Notes and Protocols for SN-008 Analysis

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For Researchers, Scientists, and Drug Development Professionals

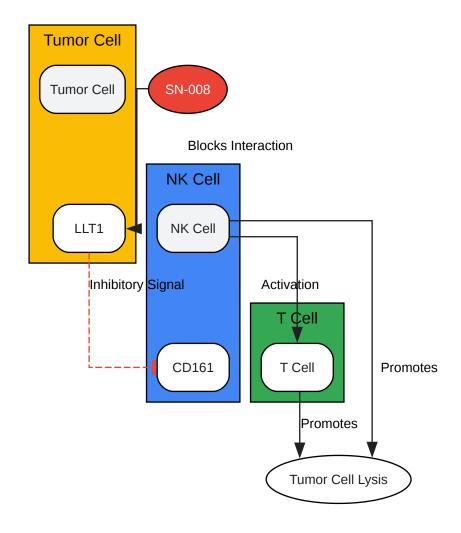
Introduction

SN-008 (also known as ZM008) is a first-in-class, fully human IgG1 monoclonal antibody that targets Lectin-like transcript 1 (LLT1), also known as CLEC2D.[1][2] By blocking the interaction between LLT1 on tumor cells and its receptor CD161 on Natural Killer (NK) cells, **SN-008** abrogates an inhibitory signal, leading to the activation of NK cells.[1][2][3][4] This initial activation of the innate immune system can subsequently trigger a broader anti-tumor immune response, including the activation and infiltration of T cells into the tumor microenvironment.[1] [5][6] These application notes provide detailed protocols for key experimental techniques to analyze the efficacy and mechanism of action of **SN-008**.

Signaling Pathway of SN-008

The proposed mechanism of action for **SN-008** involves the disruption of the LLT1-CD161 immune checkpoint pathway. This leads to the activation of NK cells and a subsequent adaptive immune response.





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Caption: Signaling pathway of SN-008.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Researchers should replace the placeholder data with their experimental results.

Table 1: In Vitro NK Cell Activation by SN-008



Marker	Control (Isotype)	SN-008 Treated	Fold Change
% CD69+ NK Cells	5%	45%	9.0
% NKG2D+ NK Cells	30%	70%	2.3
% CD107a+ NK Cells	8%	35%	4.4
IFN-y Secretion (pg/mL)	50	500	10.0

Table 2: In Vivo Tumor Growth Inhibition and Immune Cell Infiltration

Treatment Group	Tumor Volume (mm³)	% TGI	% CD8+ T Cell Infiltration	% CD56+ NK Cell Infiltration
Vehicle Control	1500	N/A	2%	1%
SN-008 (10 mg/kg)	780	48%	15%	10%

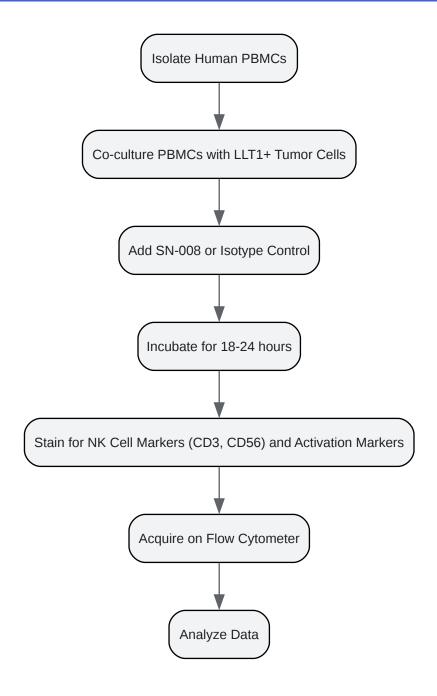
% TGI: Percent Tumor Growth Inhibition

Experimental ProtocolsIn Vitro NK Cell Activation Assay

This protocol details the methodology for assessing the activation of primary human Natural Killer (NK) cells in response to **SN-008** when co-cultured with LLT1-expressing tumor cells.

Workflow:





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Caption: Workflow for the in vitro NK cell activation assay.

Methodology:

- Cell Preparation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.



- Culture an LLT1-positive tumor cell line (e.g., PC3) in appropriate media.
- Co-culture and Treatment:
 - Plate the LLT1-positive tumor cells in a 96-well U-bottom plate.
 - Add the isolated PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.
 - Add SN-008 or an isotype control antibody to the respective wells at a final concentration of 10 μg/mL.
- Incubation:
 - o Incubate the co-culture for 18-24 hours at 37°C in a 5% CO₂ incubator.
 - For CD107a degranulation analysis, add an anti-CD107a antibody at the beginning of the co-culture.[7]
 - For intracellular cytokine staining (IFN-γ), add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.[7]
- Flow Cytometry Staining:
 - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
 - Stain for surface markers using fluorochrome-conjugated antibodies against CD3, CD56,
 CD69, and NKG2D for 30 minutes at 4°C in the dark.
 - For intracellular IFN-γ staining, fix and permeabilize the cells using a commercially available kit, followed by staining with an anti-IFN-γ antibody.
- Data Acquisition and Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter, then identify NK cells as CD3- CD56+.

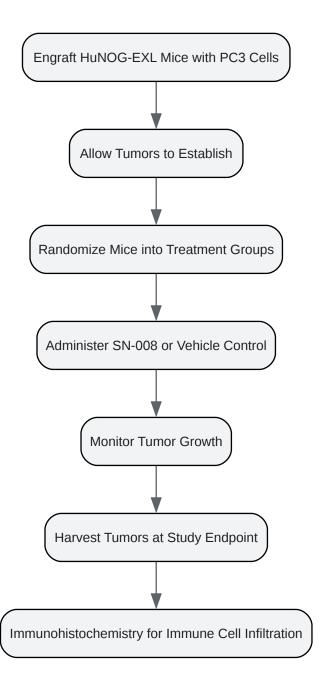


 Analyze the expression of CD69, NKG2D, CD107a, and IFN-γ within the NK cell population.

In Vivo Xenograft Tumor Model

This protocol describes the use of a humanized mouse model to evaluate the anti-tumor efficacy of **SN-008**.

Workflow:





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Caption: Workflow for the in vivo xenograft tumor model.

Methodology:

- Animal Model and Tumor Implantation:
 - Use humanized HuNOG-EXL mice, which support the development of both human lymphoid and myeloid lineages.[8][9][10][11]
 - Subcutaneously implant 1 x 10⁶ PC3 prostate cancer cells in the flank of each mouse.[12]
- Treatment:
 - Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
 - Administer SN-008 intravenously at a dose of 10 mg/kg twice a week.[13]
 - o Administer a vehicle control (e.g., PBS) to the control group.
- Tumor Growth Monitoring:
 - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
- · Endpoint and Tissue Collection:
 - Euthanize the mice when tumors in the control group reach the predetermined endpoint size.
 - Excise the tumors and fix them in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding.

Immunohistochemistry for Tumor-Infiltrating Immune Cells



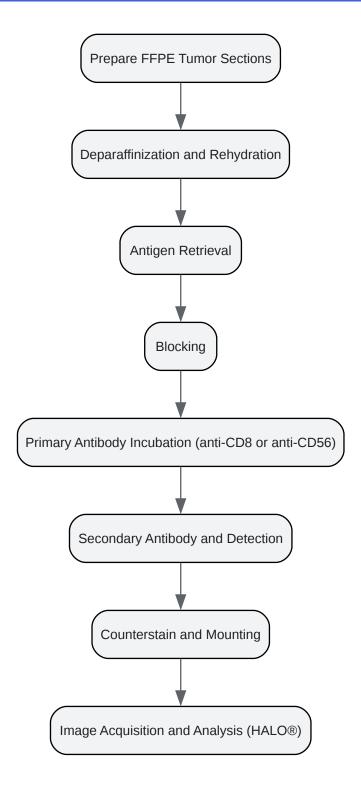
Methodological & Application

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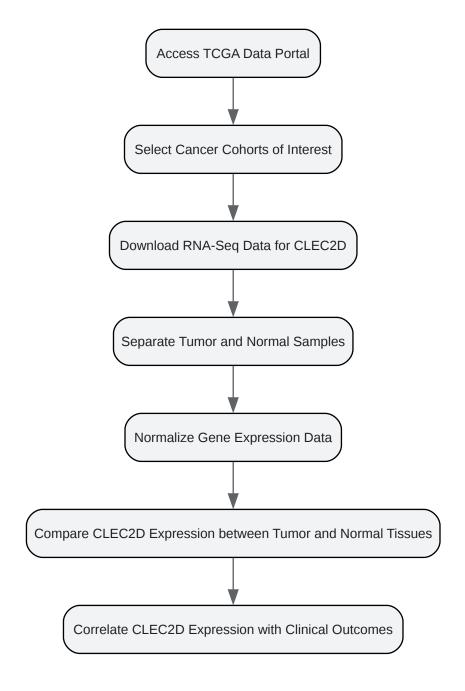
This protocol outlines the procedure for detecting and quantifying CD8+ T cells and CD56+ NK cells in tumor tissue sections.

Workflow:









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